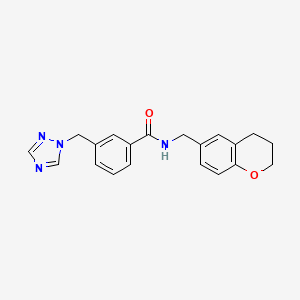![molecular formula C17H15N3OS B7563800 3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone is an organic compound combining a quinoline structure with a pyrazole ring and a thiophene unit. The integration of these three distinct molecular moieties suggests significant potential in various fields due to the unique chemical and physical properties each ring contributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step synthetic pathways. The process begins with the construction of the quinoline ring, often derived from aniline derivatives. The pyrazole moiety is introduced via a condensation reaction involving hydrazine and an appropriate α,β-unsaturated ketone. Finally, the thiophene unit is integrated using standard thiophene synthesis reactions, such as the Gewald reaction.
Industrial Production Methods: : Scaling these reactions for industrial production requires optimization of yields and reaction conditions, often using catalysts and high-purity reagents. Advanced techniques, including continuous flow synthesis, may be employed to improve efficiency and reduce costs.
Types of Reactions
Oxidation: : this compound can undergo oxidative transformations, leading to the formation of quinolone derivatives.
Reduction: : Reduction of the compound, particularly at the quinoline ring, can yield tetrahydroquinoline analogs.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nucleophiles such as amines and alcohols.
Major Products: : Oxidation generally leads to more rigid and planar structures, while reduction produces more flexible molecules. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
Aplicaciones Científicas De Investigación
3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone finds applications across multiple fields due to its structural complexity:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potentially serves as a scaffold for the development of bioactive compounds.
Medicine: : Research indicates potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mecanismo De Acción
The biological activity of 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone involves interactions with specific molecular targets:
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: : It may influence pathways related to inflammation and cell proliferation, though precise mechanisms remain under investigation.
Comparación Con Compuestos Similares
Compared to similar compounds, 3,4-Dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone stands out due to the unique combination of quinoline, pyrazole, and thiophene rings:
Similar Compounds: : Quinoline derivatives, pyrazole-containing molecules, thiophene-based compounds.
Uniqueness: : The integration of these three distinct structures within a single molecule provides unique electronic and steric properties, potentially enhancing its bioactivity and utility in material science.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(14-11-13(18-19-14)16-8-4-10-22-16)20-9-3-6-12-5-1-2-7-15(12)20/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQIZEFRVZFNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-pyridin-4-ylpropanamide](/img/structure/B7563723.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)
![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7563746.png)
![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)
![Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)
![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)

